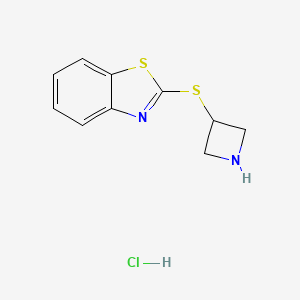
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride
説明
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride, also known as 2-Azetidin-3-ylsulfanyl-1,3-benzothiazole HCl, is an organic compound belonging to the class of benzothiazoles. It is a white crystalline solid which is soluble in water and has a melting point of 145-147 °C. It has a molecular formula of C9H9ClN2S and a molecular weight of 214.69 g/mol. 2-Azetidin-3-ylsulfanyl-1,3-benzothiazole HCl has a wide range of applications in the field of organic chemistry and medicinal chemistry.
科学的研究の応用
Synthesis and Medicinal Chemistry
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride and related compounds have been extensively studied for their synthesis methods and potential medicinal applications. Microwave-assisted synthesis techniques have been utilized for the rapid and efficient production of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, which demonstrate significant antibacterial and antifungal activities (Mistry & Desai, 2006). The intramolecular azide to alkene cycloadditions have also been explored for constructing various heterocyclic compounds such as pyrrolobenzodiazepines and azetidino-benzodiazepines, which are known for their antitumor properties (Hemming, Chambers, Jamshaid, & O’Gorman, 2014).
Antimicrobial and Antifungal Evaluation
The antimicrobial properties of benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have been investigated, showing moderate to good inhibition against various pathogenic bacterial and fungal strains (Gilani, Nagarajan, Dixit, Taleuzzaman, & Khan, 2016). Similarly, the synthesis and anti-inflammatory activities of benzothiazole and azetidin-2-one derivatives have been studied, with some compounds exhibiting potent anti-inflammatory effects in vivo using animal models (Khedekar, Bahekar, Chopadec, Umathec, Rao, & Bhusaria, 2003).
Antitubercular Activity
Recent studies have highlighted the antitubercular activity of benzothiazole-containing azetidinone derivatives. These compounds have been designed, synthesized, and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, with some derivatives showing significant activity compared to standard drugs (Sarkar, 2019).
Anticonvulsant and GABA AT Enzyme Inhibition
Benzothiazole derivatives containing thiazolidin-4-one and azetidin-2-one have also been synthesized and assessed for their anticonvulsant activities and in vitro GABA AT inhibition. Compounds with specific substituents have demonstrated promising anticonvulsant activities without neurotoxicity, suggesting potential as new anticonvulsant agents (Gilani, Hassan, Imam, Kala, & Dixit, 2019).
作用機序
Target of Action
Similar compounds have been shown to interact with various biological targets
Mode of Action
It’s known that similar azetidine derivatives can inhibit the polymerisation of tubulin in vitro, with significant reduction in tubulin polymerization, and were shown to interact at the colchicine-binding site on tubulin .
Biochemical Pathways
Related compounds have been shown to affect the polymerization of tubulin, a key protein in the formation of the cytoskeleton . This could potentially affect a variety of cellular processes, including cell division and intracellular transport.
Result of Action
Similar compounds have demonstrated significant in vitro antiproliferative activities in breast cancer cells .
生化学分析
Biochemical Properties
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tubulin, a protein that is essential for cell division and intracellular transport. The interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation . Additionally, this compound may interact with other proteins involved in cell signaling pathways, further affecting cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound has demonstrated antiproliferative effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with tubulin, which inhibits its polymerization and disrupts microtubule dynamics . This disruption leads to cell cycle arrest in the G2/M phase and induces apoptosis. Additionally, this compound may inhibit or activate other enzymes and proteins, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions and retains its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, resulting in the formation of metabolites that may have distinct biological activities . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2.ClH/c1-2-4-9-8(3-1)12-10(14-9)13-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUSNPYUCQGRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NC3=CC=CC=C3S2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




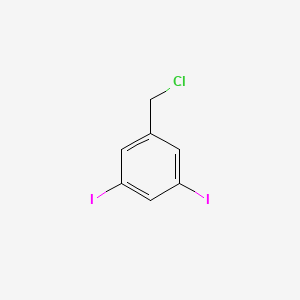
![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)
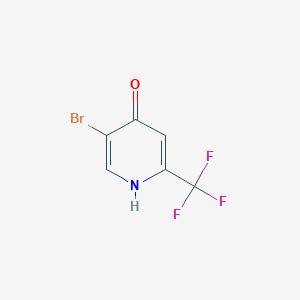
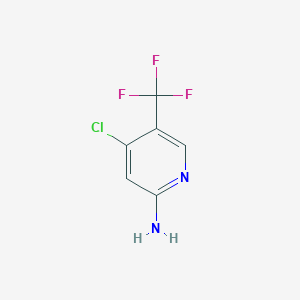
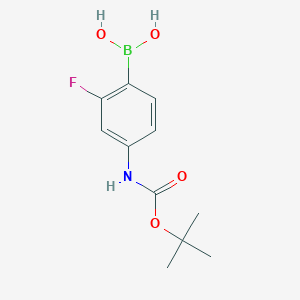


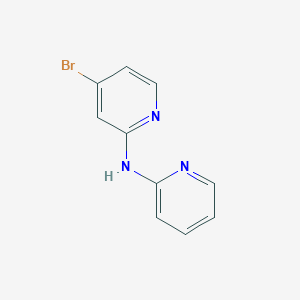
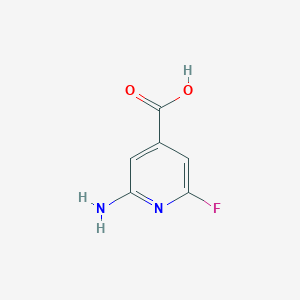
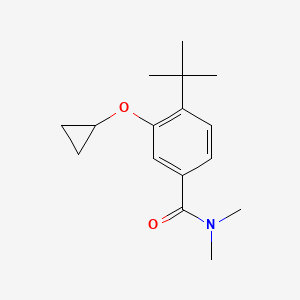
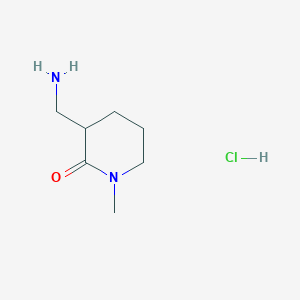

![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)